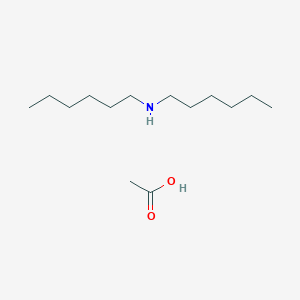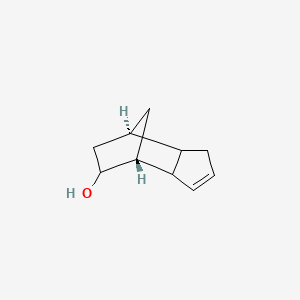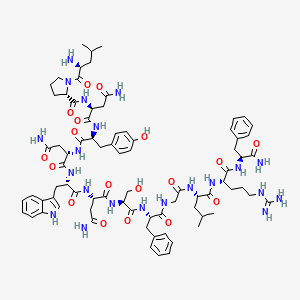
6-FAM-PEG3-Azide
描述
作用机制
Target of Action
The primary target of 6-FAM-PEG3-Azide is oligonucleotides . Oligonucleotides are short DNA or RNA molecules that play crucial roles in various biological processes, including gene regulation, function, and expression.
Mode of Action
This compound interacts with its targets through a process known as click chemistry . Specifically, it contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction allows the this compound to bind to the oligonucleotides, effectively labeling them for further study or manipulation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the azide-alkyne cycloaddition reaction . This reaction is part of the larger field of click chemistry, which involves reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
Result of Action
The result of the action of this compound is the successful labeling of oligonucleotides . This labeling allows researchers to track the movement and interactions of these molecules within a biological system, providing valuable insights into their roles and functions .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of copper catalysts (required for the CuAAC reaction), the nature of the oligonucleotides being labeled, and the specific conditions of the biological system or experiment in which the compound is being used .
生化分析
Biochemical Properties
6-FAM-PEG3-Azide plays a crucial role in biochemical reactions, primarily through its ability to label biomolecules. The azide group in this compound reacts with alkyne-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for tagging proteins, nucleic acids, and other biomolecules. The compound interacts with enzymes such as copper(I) catalysts, which facilitate the cycloaddition reaction, and can also bind to proteins and nucleic acids through the triazole linkage .
Cellular Effects
This compound influences various cellular processes by enabling the precise labeling of biomolecules. This labeling can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, when used to tag proteins involved in signaling pathways, this compound can help track the localization and interaction of these proteins within the cell, providing insights into their functional roles. Additionally, the fluorescent properties of this compound allow for real-time visualization of cellular processes, aiding in the study of dynamic changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group undergoes a cycloaddition reaction with alkyne groups, resulting in a stable triazole ring. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and specificity. The resulting labeled biomolecules can then be detected and analyzed using fluorescence microscopy or other imaging techniques, providing detailed information on their distribution and interactions within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound maintains its labeling efficiency and fluorescence properties over extended periods, making it suitable for both short-term and long-term experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal doses, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects such as cytotoxicity or interference with normal cellular functions. Studies have identified threshold doses that maximize labeling efficiency while minimizing toxic effects, ensuring safe and effective use in vivo .
Metabolic Pathways
This compound is involved in metabolic pathways related to its labeling function. The compound interacts with enzymes such as copper(I) catalysts, which facilitate the cycloaddition reaction. Additionally, the PEG3 linker in this compound can influence metabolic flux by altering the solubility and distribution of the labeled biomolecules. This can affect the overall metabolic profile of the cell, highlighting the importance of understanding the metabolic implications of using this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG3 linker enhances the solubility and bioavailability of the compound, allowing it to efficiently reach target sites. Once inside the cell, this compound can localize to specific compartments or organelles, depending on the nature of the labeled biomolecules. This targeted distribution is crucial for accurate and effective labeling in biochemical studies .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for studying the function and dynamics of labeled biomolecules within different cellular contexts. The fluorescent properties of this compound enable precise visualization of its distribution and activity at the subcellular level .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-FAM-PEG3-Azide typically involves the conjugation of fluorescein with a polyethylene glycol (PEG) linker and an azide group. The process begins with the activation of fluorescein, followed by the attachment of the PEG linker through a series of esterification and etherification reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced in solid form and stored under inert gas conditions to prevent degradation .
化学反应分析
Types of Reactions: 6-FAM-PEG3-Azide primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, allowing for the covalent attachment of the dye to various biomolecules .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, where the dye is covalently attached to the target molecule .
科学研究应用
6-FAM-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Employed in cell proliferation assays, DNA synthesis studies, and protein labeling.
Medicine: Utilized in diagnostic imaging and drug delivery systems.
Industry: Applied in the development of biosensors and fluorescent probes for quality control and monitoring
相似化合物的比较
- 5-TAMRA-PEG3-Azide
- 5/6-Sulforhodamine 101-PEG3-Azide
- Cyanine 5 Azide
Comparison: 6-FAM-PEG3-Azide is unique due to its specific spectral properties, with an absorption maximum at 496 nm and an emission maximum at 516 nm. This makes it highly suitable for fluorescence-based detection methods. Compared to other similar compounds, this compound offers superior photostability and brightness, making it a preferred choice for various applications .
属性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYHWLLVYRCZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)


![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)


![(2S)-4-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B3028889.png)

